

# dealing with sample contamination in genotyping experiments

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## Section 1: Frequently Asked Questions (FAQs)

### FAQ 1: What are the common sources of DNA contamination in a genotyping lab?

DNA contamination is the introduction of exogenous DNA into a sample. In a genotyping laboratory, the most common sources are cross-contamination between samples, contamination from the analyst, and carryover from previously amplified PCR products.<sup>[1][2]</sup> These contaminants can lead to unreliable data and incorrect conclusions.<sup>[3][4]</sup>

Summary of Common Contamination Sources:

Contamination Source	Description	Common Causes
Sample-to-Sample	The most frequent type of contamination where DNA from one sample is unintentionally transferred into another.[2]	Improper sample handling, damaged containers, shared non-disposable supplies, aerosol generation during pipetting.[2][5]
PCR Product Carryover	Contamination of new PCR reactions with amplified DNA from previous experiments. This is a significant issue due to the high concentration of amplicons.[2][6]	Opening tubes post-amplification in the pre-PCR area, improper disposal of used consumables, contaminated equipment (pipettes, racks).[5]
Analyst/Human DNA	DNA from the researcher (e.g., skin cells, hair, saliva) is introduced into the samples or reagents.[1][2]	Talking over open tubes, not wearing appropriate Personal Protective Equipment (PPE), improper aseptic technique.[5]
Reagents & Consumables	Contamination present in shared reagents (e.g., water, primers, master mix) or disposable plastics (e.g., pipette tips, tubes).[2]	Aliquoting reagents with contaminated pipettes, using non-certified DNA-free consumables.
Environmental DNA	Airborne particles, dust, bacteria, or fungi from the laboratory environment settling into open tubes.[5][6]	Poorly maintained workspaces, leaving samples or plates uncovered.[5]

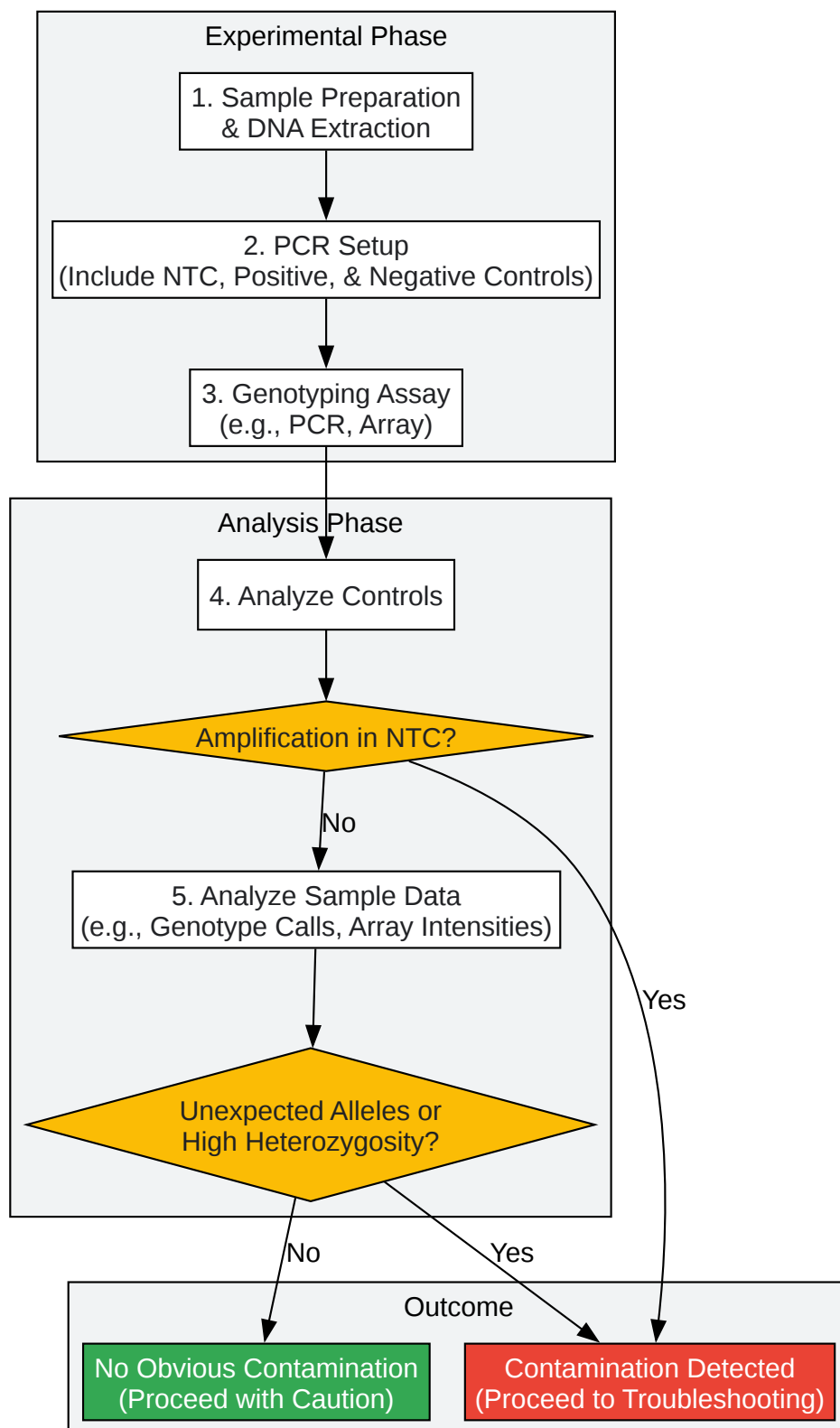
## FAQ 2: How can I detect sample contamination in my genotyping experiment?

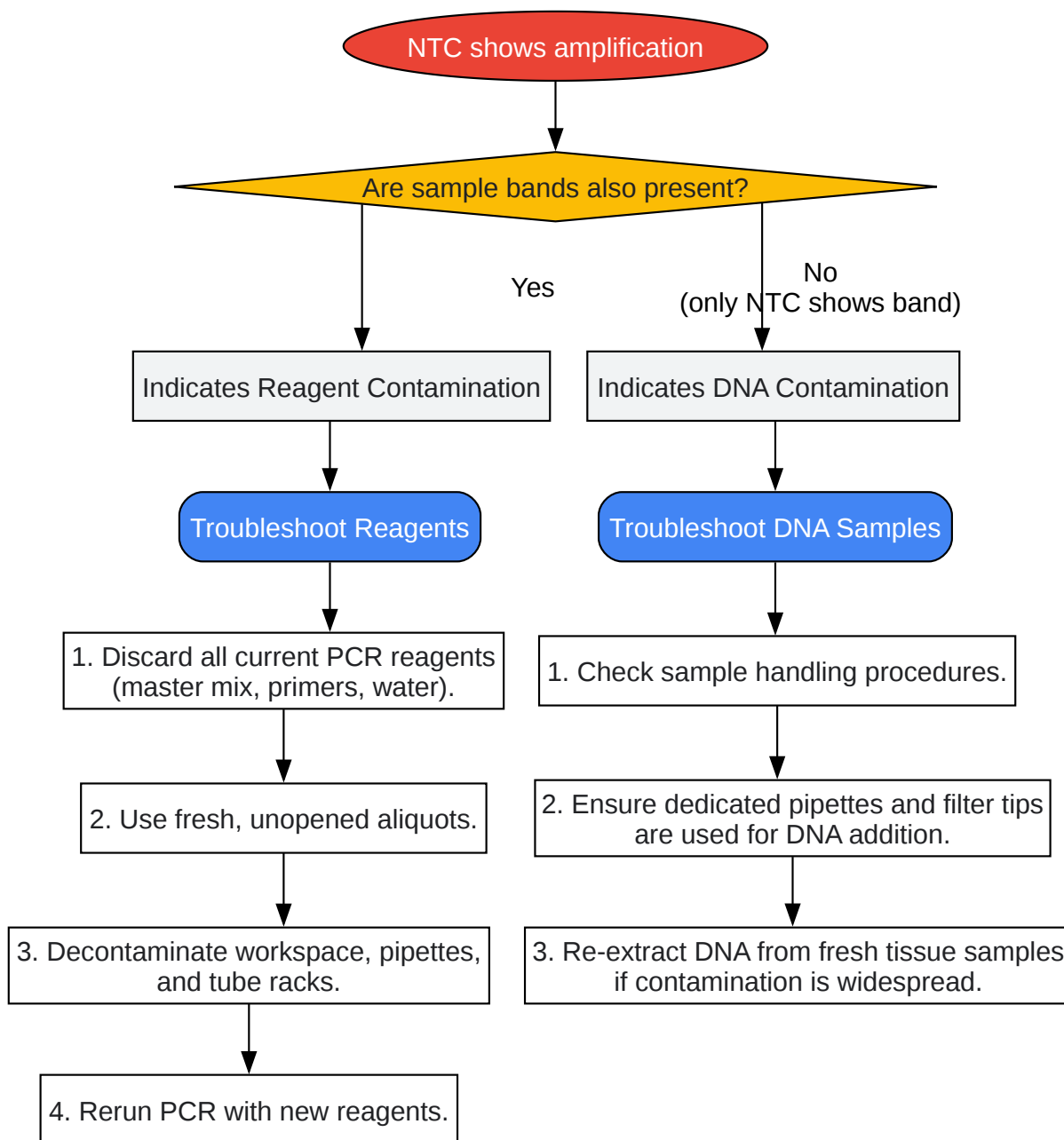
Detecting contamination involves a combination of wet-lab quality control steps and computational data analysis. The most crucial wet-lab step is the consistent use of controls in every PCR run.[7][8]

## Methods for Detecting Contamination:

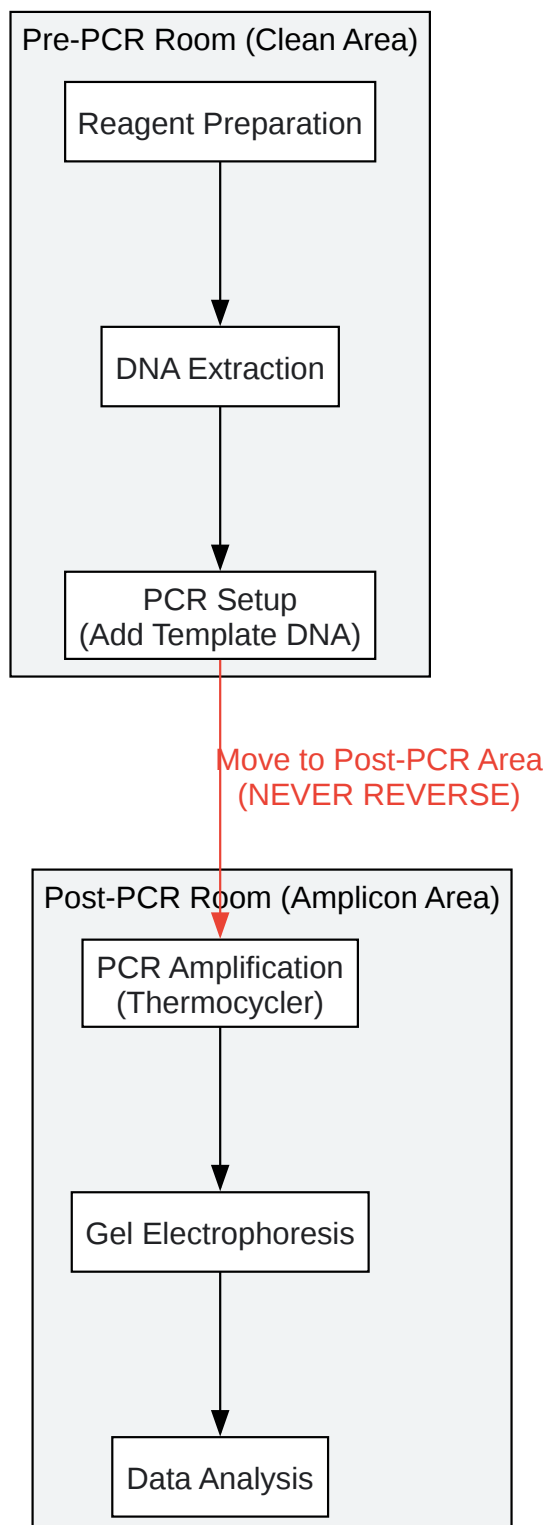
- Wet-Lab Controls:
  - No-Template Control (NTC): This control contains all PCR reagents except the DNA template; water is used instead.[\[7\]](#) Amplification in the NTC indicates contamination of one or more reagents or the overall workspace.[\[2\]](#)[\[9\]](#)
  - Negative Control: A sample known to be negative for the target allele (e.g., wild-type DNA when genotyping for a mutation). This helps identify contamination that could lead to false-positive results.[\[10\]](#)
  - Positive Control: A sample known to contain the target allele. This control validates that the PCR assay is working correctly. A failure here might indicate PCR inhibition rather than a sample quality issue.[\[8\]](#)[\[10\]](#)
- Computational Analysis:
  - For large-scale studies using genotyping arrays or sequencing, several computational methods can detect and estimate the proportion of contamination.[\[11\]](#)[\[12\]](#)
  - These tools analyze shifts in allele-specific intensity data or unexpected allele reads.[\[13\]](#)  
[\[14\]](#) Methods like VerifyIDintensity, BAFRegress, and VICES are used to analyze genotyping array data to identify contaminated samples and, in some cases, even pinpoint the source of the contamination within a batch.[\[13\]](#)[\[15\]](#)

Below is a general workflow for identifying sample contamination.





## Unidirectional Laboratory Workflow



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